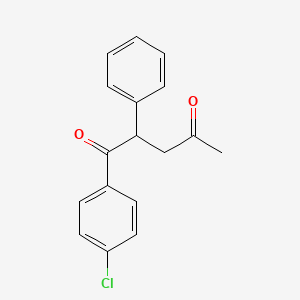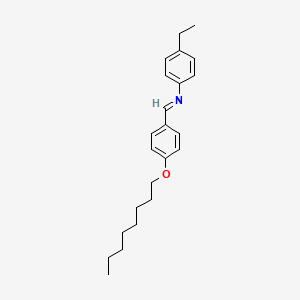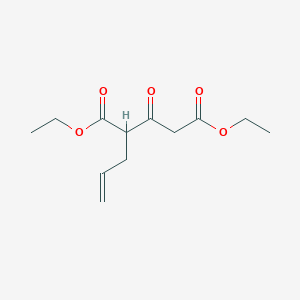
2-(Carbamothioylcarbamoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Carbamothioylcarbamoyl)benzoic acid is an organic compound that belongs to the class of carboxylic acids It features a benzoic acid core with a carbamothioylcarbamoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamothioylcarbamoyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid derivatives with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. The mixture is heated under reflux to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Carbamothioylcarbamoyl)benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.
Substitution: Various nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 typically yields carboxylic acid derivatives, while reduction with NaBH4 produces alcohols or amines .
Applications De Recherche Scientifique
2-(Carbamothioylcarbamoyl)benzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Carbamothioylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: A simple carboxylic acid with a benzene ring.
Thiourea: A compound with a similar thiocarbonyl group.
Carbamic acid derivatives: Compounds with similar carbamoyl groups.
Uniqueness
2-(Carbamothioylcarbamoyl)benzoic acid is unique due to the presence of both carbamothioyl and carbamoyl groups attached to the benzoic acid core. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
36053-26-6 |
|---|---|
Formule moléculaire |
C9H8N2O3S |
Poids moléculaire |
224.24 g/mol |
Nom IUPAC |
2-(carbamothioylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C9H8N2O3S/c10-9(15)11-7(12)5-3-1-2-4-6(5)8(13)14/h1-4H,(H,13,14)(H3,10,11,12,15) |
Clé InChI |
FPZAKFSQVPZRLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=S)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl N-[(E)-C-ethyl-N-phenylmethoxycarbonimidoyl]carbamate](/img/structure/B14673732.png)


![Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-](/img/structure/B14673746.png)


![[(Phenylethynyl)sulfanyl]benzene](/img/structure/B14673778.png)



![1-[Di(prop-2-en-1-yl)phosphoryl]piperidine](/img/structure/B14673793.png)



